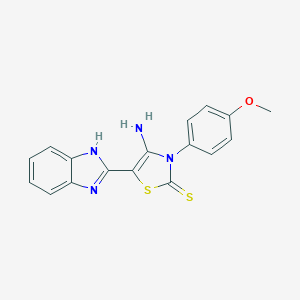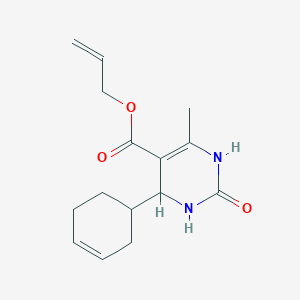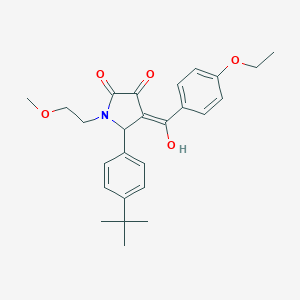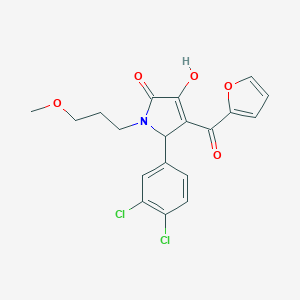
3,4,5-Trimethoxy-N-(2-Morpholino-2-(p-Tolyl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
A related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to interact with the insulin and nrf2 signaling pathways .
Mode of Action
The related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to activate the phosphatidylinositol 3-kinase (pi3k)/protein kinase b (akt) pathway by inhibiting phosphorylation of insulin receptor substrate (irs)-1 at ser307 and increasing the protein levels of irs-1 and irs-2 .
Biochemical Pathways
The compound appears to affect the insulin signaling pathway, as evidenced by its activation of the PI3K/Akt pathway and its effects on IRS-1 and IRS-2 . It also seems to influence the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Result of Action
The related compound, 3,4′,5-trimethoxy-trans-stilbene, has been shown to ameliorate insulin resistance and oxidative stress in vitro and in vivo .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is its ability to selectively target cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is its low solubility, which can make it difficult to administer in vivo. In addition, 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has been found to have limited stability under certain conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the identification of new therapeutic applications. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide and to identify potential drug targets for the development of novel therapies.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine, followed by the addition of p-tolyl magnesium bromide and subsequent reaction with ethyl chloroformate. The final product is obtained after purification and isolation through column chromatography.
Wissenschaftliche Forschungsanwendungen
Fluoreszierender Chemosensor für Metallionen
Die Verbindung wurde bei der Synthese eines Stickstoffhaltigen Chalkons verwendet, das als hochempfindlicher und selektiver fluoreszierender Chemosensor für das Fe3+ Metallion in wässrigen Medien fungiert . Die Wechselwirkung des Chalkons mit verschiedenen Metallkationen wurde anhand des Fluoreszenzverhaltens analysiert .
Antitumoraktivität
Eine Reihe neuartiger 3,4,5-Trimethoxyzimtsäureamid-verknüpfter 1,2,3-Triazolderivate wurde hergestellt und auf ihre in-vitro-Antitumoraktivität gegen MCF-7- und A549-Zelllinien untersucht . Die meisten der getesteten Verbindungen zeigten eine ausgeprägte Aktivität gegen beide Krebszelllinien .
Antiproliferative Aktivitäten
Die Verbindung wurde auf ihre in-vitro-Antiproliferationsaktivitäten gegen ein Panel von drei verschiedenen Krebszelllinien (L1210, CEM und HeLa) untersucht .
Antioxidative Aktivitäten
Die Verbindung wurde auf ihre antioxidativen Aktivitäten untersucht . Die verschiedenen Reaktionsmechanismen, DPPH und FRAP bestimmten antioxidativen Aktivitäten unterscheiden sich im Wert .
Zwischenprodukte in der Medizin und organischen Synthese
3,4,5-Trimethoxybenzoesäure, die mit der fraglichen Verbindung verwandt ist, wird als Zwischenprodukt in der Medizin und organischen Synthese verwendet .
Metabolit von Trimebutin
3,4,5-Trimethoxybenzoesäure ist auch ein Metabolit von Trimebutin .
Herstellung von Farbstoffen und Tinten
3,4,5-Trimethoxybenzoesäure wird häufig zur Herstellung von Farbstoffen und Tinten verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns
Biochemische Analyse
Biochemical Properties
The 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide interacts with various enzymes and proteins. The TMP group, which is a part of this compound, has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects by preventing cell death caused by oxidative stress .
Molecular Mechanism
At the molecular level, 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exerts its effects through various mechanisms. It has been found to inhibit the phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increase the protein levels of IRS-1 and IRS-2, thereby restoring the insulin signaling pathway in diabetes .
Temporal Effects in Laboratory Settings
It has been found to possess high solubility and metabolic stability .
Dosage Effects in Animal Models
The effects of 3,4,5-trimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide vary with different dosages in animal models. For instance, a four-week oral administration of the compound at 10 mg kg −1 day −1 has been found to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice .
Metabolic Pathways
It has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-16-5-7-17(8-6-16)19(25-9-11-30-12-10-25)15-24-23(26)18-13-20(27-2)22(29-4)21(14-18)28-3/h5-8,13-14,19H,9-12,15H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCLPYFDMHMQNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxypropyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B361867.png)



![propan-2-yl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B361879.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361886.png)
![1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B361889.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)
![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)